3-(1-Piperidinylmethyl)-morpholine 2HCl
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Overview
Description
3-(1-Piperidinylmethyl)-morpholine 2HCl is a chemical compound that features a morpholine ring substituted with a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinylmethyl)-morpholine 2HCl typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the use of formic acid and piperidine, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reductive amination, acylation, and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinylmethyl)-morpholine 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
3-(1-Piperidinylmethyl)-morpholine 2HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its role as an anti-ulcer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinylmethyl)-morpholine 2HCl involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, thereby inhibiting specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-hydroxyacetamide: This compound shares a similar piperidinylmethyl group and is studied for its gastroprotective properties.
Roxatidine: Another compound with similar structural features, used as an H2-receptor antagonist.
Uniqueness
3-(1-Piperidinylmethyl)-morpholine 2HCl is unique due to its specific combination of a morpholine ring and a piperidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H22Cl2N2O |
---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-5-12(6-3-1)8-10-9-13-7-4-11-10;;/h10-11H,1-9H2;2*1H |
InChI Key |
SFOYPBICPZBCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2COCCN2.Cl.Cl |
Origin of Product |
United States |
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